

# An In-depth Technical Guide to (-)-Bornyl ferulate (CAS: 55511-07-4)

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Compound of Interest		
Compound Name:	(-)-Bornyl ferulate	
Cat. No.:	B12388209	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(-)-Bornyl ferulate, with the Chemical Abstracts Service (CAS) number 55511-07-4, is a natural product and a derivative of ferulic acid and (-)-borneol. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization. The information presented is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and drug discovery.

## **Chemical and Physical Properties**

**(-)-Bornyl ferulate** is an ester formed from the combination of the bicyclic monoterpenoid (-)-borneol and the phenolic acid, ferulic acid. Its chemical structure combines the lipophilic nature of borneol with the antioxidant and anti-inflammatory properties of ferulic acid.



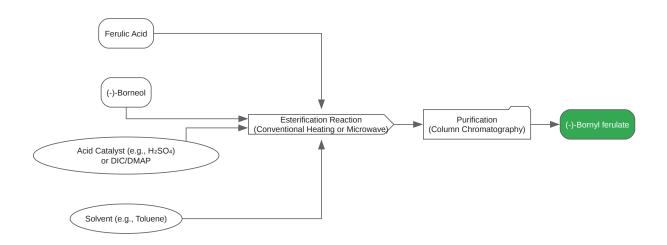
Property	Value	Source
CAS Number	55511-07-4	[1][2][3]
Molecular Formula	C20H26O4	[1][4]
Molecular Weight	330.42 g/mol	[1][4]
Alternate Names	(1S,2R,4S)-1,7,7- Trimethylbicyclo[2.2.1]hept-2-yl (E)-3-(4-hydroxy-3- methoxyphenyl)acrylate; (1S- endo)-3-(4-Hydroxy-3- methoxyphenyl)-2-propenoic Acid 1,7,7- Trimethylbicyclo[2.2.1]hept-2-yl Ester	[1][3]

## **Synthesis**

While a specific, detailed synthesis protocol for **(-)-Bornyl ferulate** is not readily available in the searched literature, its synthesis can be inferred from standard esterification methods involving ferulic acid and borneol. A general plausible synthetic route would be the Fischer esterification of ferulic acid with (-)-borneol in the presence of an acid catalyst. Microwave-assisted synthesis has also been shown to be a highly efficient method for the esterification of ferulic acid with various alcohols.

Hypothetical Synthesis Workflow:





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Plausible synthesis workflow for (-)-Bornyl ferulate.

## **Analytical Methods**

Specific validated analytical methods for **(-)-Bornyl ferulate** are not detailed in the available literature. However, based on methods for similar compounds, the following techniques would be appropriate for its analysis.

### **High-Performance Liquid Chromatography (HPLC)**

A reverse-phase HPLC-UV method would be suitable for the quantification of **(-)-Bornyl ferulate**.



Parameter	Recommended Condition	
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).	
Flow Rate	1.0 mL/min	
Detection	UV at approximately 320 nm (characteristic for ferulates)	
Column Temperature	25-30 °C	

## **Liquid Chromatography-Mass Spectrometry (LC-MS)**

For more sensitive and selective analysis, particularly in biological matrices, an LC-MS/MS method is recommended.

Parameter	Recommended Condition	
Ionization Mode	Electrospray Ionization (ESI), negative or positive mode.	
Mass Analyzer	Triple Quadrupole (QqQ) or Time-of-Flight (TOF)	
Scan Mode	Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions to be determined from a standard.	

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR are essential for structural elucidation and confirmation. While specific data for **(-)-Bornyl ferulate** is not available, data for borneol and ferulic acid derivatives can be used for predicting chemical shifts. The spectrum of **(-)-Bornyl ferulate** would exhibit characteristic signals for both the bornyl and feruloyl moieties.





## **Biological Activity and Mechanism of Action**

**(-)-Bornyl ferulate** has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), suggesting its potential as an anti-inflammatory agent.

Target Enzyme	IC50 (μM)	Source
5-Lipoxygenase (5-LOX)	10.4	[4]
Cyclooxygenase (COX)	12.0	[4]

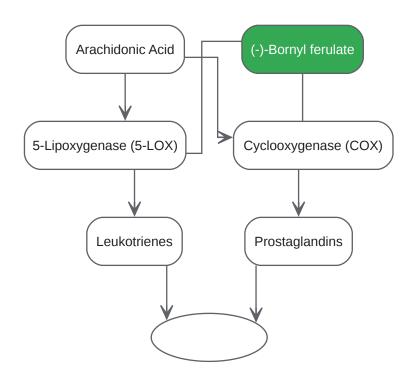
# Anti-inflammatory and Neuroprotective Signaling Pathways

The precise signaling pathways modulated by **(-)-Bornyl ferulate** have not been explicitly elucidated. However, based on the known mechanisms of its constituent parts, borneol and ferulic acid, as well as related bornyl esters, several pathways are likely involved in its anti-inflammatory and neuroprotective effects.

#### 5.1.1. Inhibition of Inflammatory Mediators (5-LOX and COX)

The primary reported activity of **(-)-Bornyl ferulate** is the direct inhibition of 5-LOX and COX enzymes. These enzymes are crucial in the biosynthesis of pro-inflammatory mediators, leukotrienes and prostaglandins, respectively.





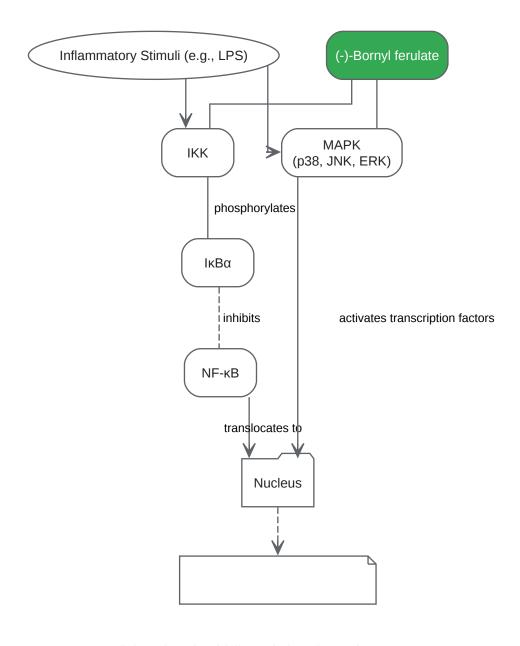
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Inhibition of 5-LOX and COX pathways by (-)-Bornyl ferulate.

#### 5.1.2. Modulation of NF-kB and MAPK Signaling Pathways

Ferulic acid and other bornyl esters have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. It is highly probable that (-)-Bornyl ferulate shares these mechanisms.[5][6][7]





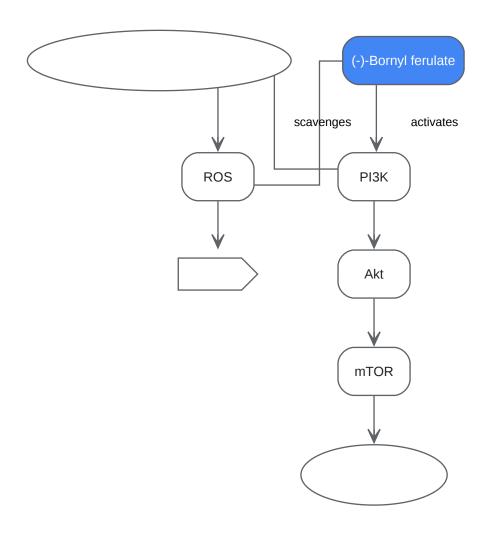
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Likely inhibition of NF-kB and MAPK pathways by (-)-Bornyl ferulate.

#### 5.1.3. Neuroprotection via PI3K/Akt/mTOR and Antioxidant Pathways

The neuroprotective effects of ferulic acid have been linked to the modulation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Additionally, the antioxidant properties of the ferulic acid moiety can contribute to neuroprotection by scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key factor in neurodegenerative diseases.[8][9]





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Potential neuroprotective mechanisms of (-)-Bornyl ferulate.

## **Experimental Protocols**

As the full text of the primary study by Zschocke et al. (1997) is not accessible, the following are representative protocols for the key biological assays, based on established methodologies.

### 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-LOX, which catalyzes the oxidation of a substrate like linoleic acid.

Materials:



- 5-Lipoxygenase enzyme (from potato or soybean)
- Linoleic acid (substrate)
- Phosphate buffer (e.g., 50 mM, pH 6.3)
- Test compound ((-)-Bornyl ferulate) dissolved in a suitable solvent (e.g., DMSO)
- UV-Vis Spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.
- Add the test compound at various concentrations to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the linoleic acid substrate.
- Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
- Calculate the rate of reaction from the initial linear portion of the absorbance curve.
- The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the inhibitor concentration.

## Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. A colorimetric or fluorometric approach is commonly used.

#### Materials:

COX-1 and COX-2 enzymes (ovine or human recombinant)



- Arachidonic acid (substrate)
- Heme (cofactor)
- A chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
- Tris-HCl buffer (e.g., 100 mM, pH 8.0)
- Test compound ((-)-Bornyl ferulate) dissolved in a suitable solvent (e.g., DMSO)
- Plate reader

#### Procedure:

- In a 96-well plate, add Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).
- Add the test compound at various concentrations and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
- Add the chromogenic/fluorogenic substrate.
- Initiate the reaction by adding arachidonic acid.
- Immediately measure the change in absorbance or fluorescence over time.
- Calculate the percentage of inhibition by comparing the enzyme activity in the presence of the inhibitor to a control.
- Determine the IC<sub>50</sub> value from the dose-response curve.

## Conclusion

(-)-Bornyl ferulate is a promising natural product with demonstrated dual inhibitory activity against 5-lipoxygenase and cyclooxygenase. Its structure suggests a favorable combination of anti-inflammatory and antioxidant properties with good lipophilicity, which may enhance its bioavailability and efficacy. The likely involvement of key inflammatory and cell survival



signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, warrants further investigation to fully elucidate its therapeutic potential. This guide provides a foundational understanding of (-)-Bornyl ferulate to aid researchers and drug development professionals in their future studies of this compound. Further research is needed to establish specific synthesis and analytical protocols, and to confirm its mechanism of action through direct experimental evidence.

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